BenchChemオンラインストアへようこそ!

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one

Lipophilicity Computed physicochemical properties Drug-likeness

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one (CAS 1334103-56-8) is a synthetic heterocyclic small molecule belonging to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class, constructed via the multi-component Biginelli reaction. It possesses a molecular formula of C13H21N3O and a molecular weight of 235.33 g/mol.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
Cat. No. B13220581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=N1)C2(CCCCC2)N
InChIInChI=1S/C13H21N3O/c1-2-6-10-9-11(17)16-12(15-10)13(14)7-4-3-5-8-13/h9H,2-8,14H2,1H3,(H,15,16,17)
InChIKeyDICBKEDAHWGKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one Supplier Selection Guide: Baseline Identity, Physicochemical Profile, and Procurement Context


2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one (CAS 1334103-56-8) is a synthetic heterocyclic small molecule belonging to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class, constructed via the multi-component Biginelli reaction [1]. It possesses a molecular formula of C13H21N3O and a molecular weight of 235.33 g/mol [2]. The compound is characterized by a 1-aminocyclohexyl substituent at the 2-position and a linear n-propyl chain at the 6-position of the dihydropyrimidinone core [2]. This specific substitution pattern distinguishes it from the more abundant cyclopropyl, ethyl, methyl, and isopropyl analogs within the same 2-(1-aminocyclohexyl)-DHPM sub-series. The compound is commercially available primarily as a free base (typical purity 95%), while its hydrochloride salt form also exists under separate identifiers [2]. It was previously listed by CymitQuimica (Biosynth) under reference 3D-JDC10356 but is now discontinued, making reliable procurement sourcing a critical selection factor .

Why 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one Cannot Be Interchanged with Its Closest 6-Position Analogs: A Procurement Risk Analysis


Within the 2-(1-aminocyclohexyl)-DHPM sub-series, the 6-position substituent is the primary structural variable. Even single-atom changes (propyl vs. ethyl vs. cyclopropyl) produce measurable shifts in computed lipophilicity (XLogP3), molecular weight, rotatable bond count, and steric bulk that can alter membrane permeability, target binding kinetics, and formulation behavior. For example, the 6-propyl target compound has an XLogP3 of 1.1 versus 0.5 for the 6-cyclopropyl analog—a ~0.6 log unit difference corresponding to an approximately 4-fold difference in theoretical partition coefficient [1][2]. In the broader DHPM class, minor alkyl chain modifications at the 6-position have been shown to shift antibacterial MIC values by ≥4-fold against Gram-positive organisms [3]. Furthermore, the procurement landscape is precarious: the target compound is discontinued in several catalogs, while the hydrochloride salt of the cyclopropyl analog remains actively listed—posing a substitution temptation that is not supported by matched biological equivalence data .

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one: Quantitative Differential Evidence Against Closest Analogs for Scientific Selection


Lipophilicity Differentiation: Target 6-Propyl Compound vs. 6-Cyclopropyl Analog (Computed XLogP3)

The 6-propyl target compound demonstrates a computed XLogP3 of 1.1, which is 0.6 log units higher than the 6-cyclopropyl analog (XLogP3 = 0.5) [1][2]. This difference corresponds to a theoretical ~4-fold higher partition coefficient for the propyl derivative, which may influence membrane permeability, non-specific protein binding, and oral absorption potential. The cyclopropyl group reduces lipophilicity due to its smaller hydrophobic surface area and unique electronic character. This distinction is critical for projects where a specific log P window is targeted for CNS penetration (optimal range ~1-3) or where excessive lipophilicity must be avoided to mitigate hERG and metabolic liabilities.

Lipophilicity Computed physicochemical properties Drug-likeness

Rotatable Bond Count: Conformational Flexibility Differentiation of Target 6-Propyl vs. 6-Cyclopropyl and 6-Ethyl Analogs

The target 6-propyl compound carries 3 rotatable bonds, compared to 2 rotatable bonds for both the 6-cyclopropyl and 6-ethyl analogs [1][2][3]. The additional freely rotating bond in the n-propyl chain (C6–Cα–Cβ–Cγ vs. C6–Cα–Cβ for ethyl, or the conformationally restricted cyclopropyl) increases the conformational entropy penalty upon target binding. This can reduce binding affinity if the bound conformation is not the lowest-energy conformer, or conversely can enable induced-fit recognition not accessible to more rigid analogs. For procurement decisions in fragment-based or structure-guided programs, this flexibility difference directly impacts the interpretability of SAR around the 6-position.

Conformational flexibility Entropic binding penalty Molecular design

Molecular Weight Differentiation Across the 6-Substituent Homologous Series: Target Propyl vs. Methyl and Ethyl Analogs

The target 6-propyl compound (MW 235.33 g/mol, free base) sits at an intermediate molecular weight within the 2-(1-aminocyclohexyl)-DHPM homologous series: heavier than the 6-methyl analog (~194.24 g/mol ) and the 6-ethyl analog free base (~221.30 g/mol ), and essentially identical to the 6-isopropyl isomer (235.33 g/mol ) but with a linear rather than branched alkyl chain. In the context of fragment-based drug discovery, the methyl analog falls below the typical fragment rule-of-three threshold (MW <300, but the ~41 g/mol gap can be significant for fragment merging strategies). The propyl compound provides an additional heavy atom contribution (+3 carbons vs. methyl) that can fill a lipophilic pocket inaccessible to smaller 6-substituents.

Molecular weight Lead-likeness Fragment-based screening

Antibacterial Activity Class-Level Inference: DHPM Urea Scaffold with 2-Aminocyclohexyl Substitution Mimics TAN-1057 Pharmacophore Elements

The 2-(1-aminocyclohexyl)-DHPM scaffold structurally resembles key elements of the natural dipeptide antibiotic TAN-1057 A/B, which targets bacterial ribosomes. The Brands et al. (2003) program on DHPM-based anti-staphylococcal antibiotics established that derivatives of this chemotype display antibacterial activity against Gram-positive organisms, with MIC values in the range of 0.16–80 µg/mL for the broader DHPM class [1]. Specifically, urea-derived DHPMs (N3=O, as in the target compound) have demonstrated measurable antibacterial activity, though thiourea analogs (N3=S) are generally more potent (MIC = 0.16 µg/mL against S. aureus) [2]. No strain-specific MIC data for the exact target compound were identified in the published literature as of the search date. However, the 1-aminocyclohexyl substituent at the 2-position distinguishes this sub-series from simpler 2-aryl or 2-alkyl DHPMs by introducing a primary amine functionality capable of forming additional hydrogen-bond and ionic interactions with bacterial targets [1].

Antibacterial Gram-positive TAN-1057 DHPM antibiotics

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one: Research Application Scenarios Supported by Quantitative Evidence


Antibacterial Hit-Finding Screening Cascades Targeting Gram-Positive Multidrug-Resistant Isolates

The DHPM chemotype has validated anti-staphylococcal activity (class-level MIC range 0.16–80 µg/mL against Gram-positive cocci including MRSA and vancomycin-resistant E. faecium) [1]. The target compound, with its 1-aminocyclohexyl group at position 2, introduces a primary amine that is absent in many simpler DHPM screening hits and may engage in additional ionic interactions with bacterial targets. It is best deployed as part of a structured SAR set that systematically varies the 6-position substituent (methyl, ethyl, propyl, isopropyl, cyclopropyl) to map lipophilic tolerance in a defined target pocket. The XLogP3 of 1.1 [2] positions this compound in a favorable lipophilicity range for bacterial cell penetration without excessive mammalian cytotoxicity risk. Users should pair this compound with its closest analogs to generate internally consistent SAR data.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed XLogP3 of 1.1, molecular weight of 235.33 g/mol, topological polar surface area of 67.5 Ų, and 2 hydrogen bond donors [1], the target compound falls within favorable ranges for CNS drug-likeness (CNS MPO desirability criteria). The linear propyl chain provides a useful comparator for assessing the impact of incremental lipophilicity on brain penetration relative to the less lipophilic 6-cyclopropyl (XLogP3 = 0.5) and 6-ethyl analogs. This makes the compound a valuable negative control or comparator in CNS penetration SAR studies where 6-position alkyl chain length is the independent variable.

Biginelli Reaction Methodology Development and Green Chemistry Catalyst Screening

The compound is synthesized via the Biginelli three-component condensation reaction, which is a well-established platform for testing novel catalysts (e.g., cuttlebone, Nafion-H, organocatalysts) [1]. The 1-aminocyclohexyl substituent at the 2-position is derived from a less common urea component (1-aminocyclohexyl-urea or its synthetic equivalent), making this compound a useful test substrate for evaluating catalyst scope and functional group tolerance in Biginelli methodology studies. Its physicochemical distinctiveness (MW 235.33, 3 rotatable bonds, XLogP3 1.1) provides a quantitative benchmark for comparing reaction yields, purity profiles, and scalability across different synthetic protocols.

Building Block for Diversified Heterocyclic Library Synthesis

The 3,4-dihydropyrimidin-4-one core can be further functionalized through oxidation to the fully aromatic pyrimidin-4(1H)-one, N-alkylation, or electrophilic substitution. The presence of the primary amine on the cyclohexyl ring provides an orthogonal reactive handle for amide coupling, reductive amination, or sulfonamide formation. The compound serves as a versatile intermediate for generating focused libraries that explore chemical space around the DHPM scaffold while maintaining the distinctive 1-aminocyclohexyl pharmacophoric element. Procurement of the free base form (CAS 1334103-56-8) rather than the hydrochloride salt is preferred for applications requiring anhydrous coupling conditions [2].

Quote Request

Request a Quote for 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.